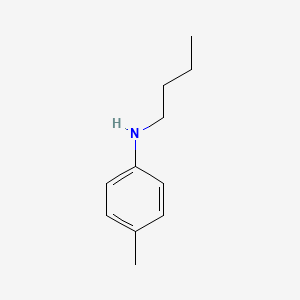
N-butyl-4-methylaniline
Vue d'ensemble
Description
N-butyl-4-methylaniline is a chemical compound with the molecular formula C11H17N . It is a derivative of aniline, where a butyl group and a methyl group are attached to the nitrogen atom and the fourth carbon atom of the benzene ring, respectively .
Synthesis Analysis
The synthesis of N-substituted ureas, which includes N-butyl-4-methylaniline, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes .Molecular Structure Analysis
The molecular structure of N-butyl-4-methylaniline consists of a benzene ring with a butyl group (C4H9) attached to one carbon atom and a methyl group (CH3) attached to the nitrogen atom .Applications De Recherche Scientifique
Dielectric Properties
N-butyl-4-methylaniline has been studied for its dielectric properties. The system composed of 4-n-pentyloxybenzoic acid and N-(4-n-butyloxybenzylidene)-4’-methylaniline demonstrates significant dielectric anisotropy changes, particularly at transition temperatures between different nematic subphases. This suggests its potential use in applications where control of dielectric properties is crucial (Syrbu et al., 2021).
Synthesis and Application in Catalysis
N-butyl-4-methylaniline derivatives, such as N-(tert-butyl)-N-methylanilines, have shown potential in catalysis. They exhibit axial chirality and have been successfully used in palladium-catalyzed asymmetric allylic alkylation, demonstrating their utility in synthetic chemistry (Mino et al., 2015).
Enzymatic Polymerization
Enzymatically synthesized water-soluble N-substituted poly(alkylanilines), including compounds like poly(N-methylaniline), show varying properties based on the size and type of substituent groups. Their electroactivity is influenced by these groups, offering insights into the development of new materials with specific electronic properties (Nabid & Entezami, 2005).
Sterically Crowded Compounds
The formation of sterically crowded compounds like N-(2,4-di-t-butylphenyl)-N-methylaminodichlorophosphine from N-methylaniline derivatives suggests applications in the preparation of novel chemical structures with unique properties (Rivière et al., 2002).
Industrial Applications
N-methylaniline, closely related to N-butyl-4-methylaniline, is important in industries for the manufacture of dyes, drugs, perfumes, and explosives. Its vapor-phase alkylation with methanol is particularly advantageous, highlighting its relevance in industrial chemistry (Nehate & Bokade, 2009).
Axial Chirality and Molecular Rotors
N-Aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives exhibit N-C axially chiral structures, with their rotational barriers influenced by the electron-withdrawing character of substituents. This understanding aids in the development of acid-decelerated molecular rotors (Iwasaki et al., 2018).
Propriétés
IUPAC Name |
N-butyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHFMZTUFVNDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435955 | |
| Record name | n-butyltoluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-methylaniline | |
CAS RN |
10387-24-3 | |
| Record name | n-butyltoluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




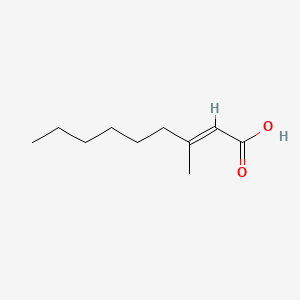

![6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1623782.png)

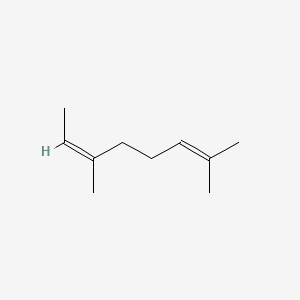

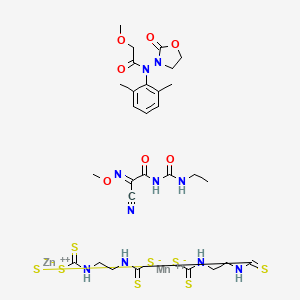
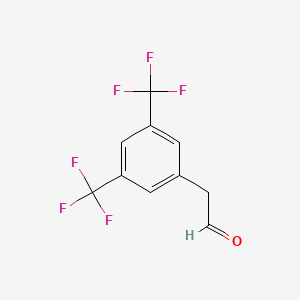
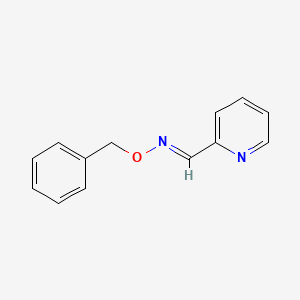
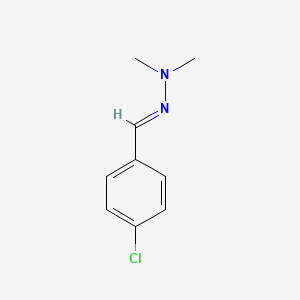

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid](/img/structure/B1623795.png)
